molecular formula C12H13N5O B048889 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline CAS No. 153954-29-1

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline

Cat. No. B048889
M. Wt: 243.26 g/mol
InChI Key: LBDRKRYEJXQHBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) involves starting from 6-amino-3-methylquinoxaline and 6-amino-2-methylquinoxaline. This process results in compounds that exhibit strong mutagenic activity towards Salmonella typhimurium TA98 in the presence of S9 Mix, highlighting the compound's biological activity potential (Kasai et al., 1981).

Molecular Structure Analysis

The molecular structure of Me-IQx and its derivatives has been a focal point of study due to the compound's mutagenic and carcinogenic properties. The detailed structural analysis involves examining the molecular orbitals, electron distribution, and potential reactive sites that contribute to its biological activity.

Chemical Reactions and Properties

The chemical reactions and properties of Me-IQx have been extensively studied, particularly its N-oxidative metabolism in humans. This metabolism process results in the formation of N2-glucuronide conjugates of 2-hydroxyamino-MeIQx, which are excreted in urine. The process is mediated by cytochrome P4501A2 (CYP1A2), indicating the compound's bioactivation pathway to genotoxic species (Stillwell et al., 1999).

Scientific Research Applications

  • Metabolism in Rat Liver Cells : MeIQx is transformed into six metabolites in rat liver cells. About 40% of it is transformed into 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or 5)-yl sulfate, along with other oxygenated metabolites formed in P-450 catalyzed reactions (Wallin et al., 1989).

  • N-oxidation in Rat Hepatocytes : N-oxidation is significant in the metabolism of MeIQx in rat hepatocytes. Sulfamate formation is the major route in untreated rats (Turesky et al., 1990).

  • Reduction of Mutagen Formation in Food Processing : Flavone can reduce the formation of MeIQx mutagens during food processing, potentially due to reduced Maillard reaction products (Lee et al., 1992).

  • Urinary Excretion and Dietary Intake : The urinary excretion of N2-glucuronide conjugate of 2-hydroxyamino-MeIQx-N2-glucuronide is influenced by the activities of CYP1A2 and NAT2. This suggests that dietary intake of cooked meat may contribute to genotoxic transformation of MeIQx (Stillwell et al., 1999).

  • Carcinogenic Potential in Humans : Human hepatocytes form genotoxic metabolites of MeIQx, potentially contributing to the development of new anti-cancer drugs (Turesky et al., 2002).

  • Mutagenic Metabolites in Urine and Feces : In rats, MeIQx is converted into three mutagenic metabolites in urine and feces, with some compounds having mutagenicity as high as MeIQx itself (Hayatsu et al., 1987).

  • Presence in Dialysis Fluid of Patients with Uremia : MeIQx has been detected in the dialysis fluid of patients with uremia, suggesting its presence in the plasma of all uremia patients (Yanagisawa et al., 1986).

  • DNA Adduct Formation and Cancer : N2-acetoxy derivatives of IQ and MeIQx can form DNA adducts at the C-8 and N2 atoms of guanine, potentially causing cancer by affecting DNA's stability and causing mutations in DNA (Turesky et al., 1992).

Safety And Hazards

MeIQx has been investigated as a potential carcinogen . It is one of the more abundant heterocyclic aromatic amines, accounting for approximately 20% of the mutagenic material found in cooked meat . It is speculated to be a human liver carcinogen .

properties

IUPAC Name

(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDRKRYEJXQHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165500
Record name 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline

CAS RN

153954-29-1
Record name 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
IS Kim, K Wakabayashi, R Kurosaka… - …, 1994 - academic.oup.com
By monitoring the mutagenicity to a new Salmonella tester strain, YG1024, which has a much higher level of 0- acetyltransferase activity than S.typhimurium TA98, we found two new …
Number of citations: 22 academic.oup.com
K Wakabayashi, R Kurosaka, H Nukaya… - Maillard Reactions in …, 2005 - Elsevier
We identified three new mutagenic heterocyclic amines (HCAs), 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4, 5-b]pyridine (4'-OH-PhIP) in broiled beef, and 2-amino-4-…
Number of citations: 3 www.sciencedirect.com
S Koyota, H Nukaya, F Jinno, K Tsuji… - … and Related Subjects, 1995 - infona.pl
Twenty-one heterocyclic amines (HCAs) have been identified as mutagens to S. typhimurium TA98 in cooked foods, pyrolysates of amino acids and proteins; however, it is plausible that …
Number of citations: 3 www.infona.pl
CE Elmquist - 2005 - search.proquest.com
The synthesis of a 2′-deoxyguanosine modified at the C8-position with the food mutagen 2-amino-3-methylimidazo [4, 5-f] quinoline (IQ) and subsequent site-specific synthesis of …
Number of citations: 2 search.proquest.com
M Murkovic - European Journal of Lipid Science and …, 2004 - Wiley Online Library
Heterocyclic amines (HAs) are formed during heating of meat or fish. The precursors necessary for formation of these heterocyclic amines are amino acids that react with carbohydrates …
Number of citations: 51 onlinelibrary.wiley.com
T Sugimura, M Nagao… - Environmental health …, 1996 - ehp.niehs.nih.gov
Cancer cells are produced by the accumulation of genetic alterations in somatic cells. Those genetic alterations are produced by xenobiotics, which enter the human body from the …
Number of citations: 61 ehp.niehs.nih.gov
T Sugimura, K Wakabayashi, H Nakagama… - Cancer …, 2004 - Wiley Online Library
Research leading to the discovery of a series of mutagenic and carcinogenic heterocyclic amines (HCAs) was inspired by the idea that smoke produced during cooking of food, …
Number of citations: 807 onlinelibrary.wiley.com
KI Skog, MAE Johansson, MI Jägerstad - Food and chemical Toxicology, 1998 - Elsevier
Frying or grilling of meat and fish products may generate low ppb levels of mutagenic/carcinogenic heterocyclic amines (HAs). Many heterocyclic amines are formed via the Maillard …
Number of citations: 656 www.sciencedirect.com
S Rochayati - hdb.ugent.be
Cooked muscle meats, major components of the Western diet, contain potent genotoxic carcinogens belonging to the heterocyclic aromatic amine class of chemical compounds (Figure …
Number of citations: 0 hdb.ugent.be
JW Gaubatz - The Journal of Nutritional Biochemistry, 1997 - Elsevier
Mutagenic heterocyclic amines are produced during the ordinary cooking of meats and fish. When metabolically activated, heterocyclic amines will form covalent adducts with DNA, …
Number of citations: 10 www.sciencedirect.com

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